molecular formula C8H16ClNO B1592438 1-Oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 3970-79-4

1-Oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B1592438
CAS RN: 3970-79-4
M. Wt: 177.67 g/mol
InChI Key: LAAJAVVOPJHOHB-UHFFFAOYSA-N
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Patent
US07393858B2

Procedure details

Methanolic hydrogen chloride (3M, 20 ml) was added over 10 minutes to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (from step (iv) above, 3.18 g, 13.2 mmol) in methanol (10 ml) and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure to give the title compound (2.29 g, 98%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[ClH:1].O1[C:6]2([CH2:11][CH2:10][CH:9]([C:12]([O:14]C(C)(C)C)=O)CC2)[CH2:5][NH:4][CH2:3]1.[CH3:19]O>>[ClH:1].[O:14]1[C:11]2([CH2:19][CH2:3][NH:4][CH2:5][CH2:6]2)[CH2:10][CH2:9][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
3.18 g
Type
reactant
Smiles
O1CNCC12CCC(CC2)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.O1CCCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.